molecular formula C15H14BrNO3 B259595 N-(2-bromophenyl)-3,4-dimethoxybenzamide

N-(2-bromophenyl)-3,4-dimethoxybenzamide

Cat. No.: B259595
M. Wt: 336.18 g/mol
InChI Key: JXRGOUUZOOELKT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and methoxy substituents at the 3- and 4-positions of the benzamide ring. The bromine atom at the ortho (2-) position and methoxy groups likely influence steric and electronic properties, impacting binding interactions with biological targets.

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

N-(2-bromophenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18)

InChI Key

JXRGOUUZOOELKT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
  • Substituents : 4-chlorophenyl with an allylcarbamoyl side chain.
  • Activity : Exhibited the highest binding affinity (-6.7 kcal/mol) against monkeypox virus (MPXV) cysteine protease in molecular docking studies .
  • Key Findings: Demonstrated superior binding compared to other ligands like 6-dimethylaminonaphthene-1-sulfonic acid amide (-5.0 kcal/mol).
N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide (ADX61623)
  • Substituents: 4-(2-cyanopropane-2-yl)phenyl.
  • Activity : Allosteric antagonist of the follicle-stimulating hormone (FSH) receptor.
  • Key Findings :
    • Inhibited FSH-induced cAMP and progesterone production in follicular cells at low concentrations but increased estradiol at high concentrations .
    • Highlights the role of para-substituted electron-withdrawing groups in modulating receptor signaling.
N-(4-bromophenyl)-3,4-dimethoxybenzamide Derivatives
  • Substituents : Bromine at the para (4-) position (e.g., ).
  • Activity : Varied applications, including cytotoxic agents (e.g., thiazole derivatives in ) and intermediates for ureido-thiadiazole compounds .
  • Key Findings: Bromine’s position (ortho vs.

Methoxy-Substituted Benzamides

N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide
  • Substituents : 4-hydroxybenzyl group.
  • Activity : Intermediate in synthesizing Itopride, a dopamine D2-receptor antagonist with anticholinesterase activity .
  • Key Findings :
    • Hydroxybenzyl substitution introduces hydrogen-bonding capabilities, enhancing interaction with enzymatic targets.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
  • Substituents : Thiadiazole ring with ethylsulfanyl.
  • Activity: Not explicitly stated, but thiadiazole moieties are known for antimicrobial and anticancer properties .
  • Key Findings :
    • Heterocyclic substituents expand pharmacological profiles by introducing additional binding motifs.

Structural-Activity Relationship (SAR) Analysis

Substituent Position and Electronic Effects

  • Ortho vs. However, bromine’s larger atomic radius could enhance hydrophobic interactions . Para-substituted halogens (e.g., 4-chloro in ADX61623) allow for optimal alignment with target pockets, as seen in FSH receptor antagonism .

Functional Group Contributions

  • Methoxy Groups : The 3,4-dimethoxy configuration enhances solubility and π-π stacking with aromatic residues in proteins .
  • Side Chains: Allylcarbamoyl (in MPXV inhibitors) and cyanopropyl (in ADX61623) groups introduce conformational flexibility and polar interactions critical for high-affinity binding .

Data Table: Key Analogs and Activities

Compound Name Substituents Biological Activity Binding Affinity (kcal/mol) References
N-(2-bromophenyl)-3,4-dimethoxybenzamide 2-bromo, 3,4-dimethoxy Inferred: Potential antiviral/anticancer N/A Hypothetical
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 4-chloro, allylcarbamoyl Anti-MPXV protease inhibitor -6.7
ADX61623 4-(2-cyanopropane-2-yl)phenyl FSH receptor antagonist N/A
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide 4-hydroxybenzyl Intermediate for Itopride synthesis N/A

Preparation Methods

Schotten-Baumann Reaction in Tetrahydrofuran (THF)

A solution of 2-bromoaniline (1.0 equiv) and triethylamine (1.0–1.1 equiv) in THF is treated with 3,4-dimethoxybenzoyl chloride (1.1 equiv) under reflux. The reaction is typically complete within 2–4 hours, yielding the amide after aqueous workup and chromatography.

  • Yield : 59–67%

  • Purification : Column chromatography (EtOAc/hexane) or recrystallization from ethanol.

One-Pot Synthesis with In Situ Acid Chloride Formation

3,4-Dimethoxybenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) in the presence of catalytic DMF. The crude chloride is then reacted directly with 2-bromoaniline in dichloromethane (DCM) or THF.

  • Conditions : SOCl₂ (1.5–2.0 equiv), DMF (0.1 equiv), 75–80°C for 3 hours.

  • Yield : 82–84% for acid chloride formation; 70–75% overall amide yield.

Coupling Reagent-Assisted Synthesis

Alternative protocols employ coupling agents to activate the carboxylic acid, bypassing acid chloride intermediates:

Carbonyldiimidazole (CDI) Activation

3,4-Dimethoxybenzoic acid is treated with CDI (1.1 equiv) in THF to form the acyl imidazole intermediate, which reacts with 2-bromoaniline at room temperature.

  • Yield : 75–80%

  • Advantages : Avoids corrosive reagents like SOCl₂; suitable for acid-sensitive substrates.

Hydroxylamine-Mediated Amidation

A biphasic system (EtOAc/H₂O) with hydroxylamine hydrochloride and K₂CO₃ facilitates direct coupling of 3,4-dimethoxybenzoic acid with 2-bromoaniline. This method is less common but avoids halogenated solvents.

  • Yield : 68–72%

  • Limitations : Longer reaction times (12–24 hours).

Microwave-Assisted and Catalytic Methods

Emerging techniques optimize efficiency and sustainability:

Microwave-Promoted Coupling

Using microwave irradiation (150°C, 20 minutes), the reaction between 3,4-dimethoxybenzoyl chloride and 2-bromoaniline in DMF achieves 85–90% conversion, reducing time from hours to minutes.

  • Catalyst : None required.

  • Purification : Simple filtration and washing.

Palladium-Catalyzed Arylation

Aryl bromides like 2-bromoaniline undergo coupling with 3,4-dimethoxybenzamide derivatives via Pd(OAc)₂/Xantphos catalysis. This method is niche but valuable for functionalized substrates.

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, 100°C.

  • Yield : 60–65%.

Comparative Analysis of Methods

The table below summarizes key parameters for each approach:

Method Reagents/Conditions Yield Reaction Time Purification
Schotten-BaumannTHF, Et₃N, reflux59–67%2–4 hoursColumn chromatography
In Situ Acid ChlorideSOCl₂, DMF, DCM70–75%5–6 hoursRecrystallization
CDI ActivationCDI, THF, rt75–80%12–18 hoursFiltration
Microwave-AssistedDMF, microwave irradiation85–90%20 minutesFiltration
Palladium CatalysisPd(OAc)₂, Xantphos, K₂CO₃60–65%24 hoursColumn chromatography

Mechanistic Insights and Optimization

  • Base Selection : Triethylamine is standard, but DABCO (1,4-diazabicyclo[2.2.2]octane) in DMSO improves yields in coupling reactions by mitigating side reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in catalytic methods, while THF balances cost and efficiency for classical synthesis.

  • Impurity Profile : Common byproducts include hydrolyzed carboxylic acids (3–5%) and dimerized amines, minimized by stoichiometric control of acid chloride.

Scale-Up and Industrial Considerations

  • Continuous Flow Reactors : Pilot-scale production uses flow systems to handle exothermic acid chloride formation, improving safety and consistency.

  • Green Chemistry : Recent efforts replace SOCl₂ with enzymatic or electrochemical activation, though yields remain suboptimal (50–60%) .

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